molecular formula C8H12O B2986009 Bicyclo[4.2.0]octan-7-one CAS No. 54211-18-6

Bicyclo[4.2.0]octan-7-one

Cat. No.: B2986009
CAS No.: 54211-18-6
M. Wt: 124.183
InChI Key: SUIWRIPFUAFDJP-UHFFFAOYSA-N
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Description

Bicyclo[420]octan-7-one is a bicyclic compound characterized by its unique structure, which consists of two fused rings

Mechanism of Action

Mode of Action

The mode of action of Bicyclo[42It’s known that the compound can be synthesized using a rhodium (i) complex as a catalyst . This synthesis involves a reaction sequence including head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Biochemical Pathways

The biochemical pathways affected by Bicyclo[42The compound is involved in the formation of the bicyclo[321]octane skeleton , suggesting it may play a role in certain synthetic chemical pathways.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[42The synthesis of related compounds has been shown to be influenced by the coordination modes of the catalysts used .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction for this compound, where it reacts with hydrogen peroxide to form lactones .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenation using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions include lactones from oxidation, alcohols from reduction, and halogenated derivatives from substitution.

Scientific Research Applications

Bicyclo[4.2.0]octan-7-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]heptan-6-one: Similar in structure but with a different ring size.

    Bicyclo[3.3.0]octane: Another bicyclic compound with a different ring fusion pattern.

Properties

IUPAC Name

bicyclo[4.2.0]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIWRIPFUAFDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015998
Record name Bicyclo[4.2.0]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54211-18-6
Record name Bicyclo[4.2.0]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one (preparation 18) (8.60 g, 44.6 mmol) was heated to reflux in acetic acid (100 ml) with zinc dust (29.0 g, 446 mmol). After 4 hrs the mixture was cooled to room temperature, diluted with diethyl ether (200 ml) and washed with 2N NaOH (2×100 ml) and then with saturated aqueous NaHCO3 (4×100 ml). The ether phase was collected, dried (MgSO4) and the solvent was removed under reduced pressure to give 4.79 g of the title compound as a clear oil.
Name
(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
29 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is unusual about the reactivity of Bicyclo[4.2.0]octan-7-one's lithium enolate?

A1: Under kinetic control, the lithium enolate of this compound exhibits unexpected regioselectivity. Instead of forming the anticipated 8-substituted product, reactions with electrophiles like methyl iodide, ethyl iodide, and dimethyl disulfide predominantly yield 6-substituted derivatives. [] This preference for 6-substitution under kinetic conditions contrasts with the thermodynamically favored 6-enolate. []

Q2: Can this compound derivatives be used in the synthesis of natural products?

A3: Yes, the controlled reactivity of this compound makes it a valuable building block in organic synthesis, including natural product synthesis. Specifically, researchers have utilized the 1,2-asymmetric induction during intramolecular [2+2] cycloadditions of keteniminium salts derived from this compound to enantioselectively synthesize (−)-dihydroactinidiolide and (−)-anastrephin. [] This highlights the potential of these compounds as chiral building blocks for complex molecule synthesis.

Q3: How does the ring size of the bicyclic system influence the regioselectivity of the Baeyer-Villiger reaction?

A4: Density Functional Theory (DFT) studies on the Baeyer-Villiger reaction of bicyclic ketones, including this compound and Bicyclo[3.2.0]heptan-6-one, revealed the impact of ring size on regioselectivity. [] The calculations indicate that specific regioisomers are both kinetically and thermodynamically favored in each reaction, providing insights into the factors governing product distribution in these reactions. []

Q4: Are there enzymatic methods for the transformation of this compound derivatives?

A5: Yes, a novel nicotinamide adenine dinucleotide (NADH)-dependent redox-neutral cascade reaction utilizing a type II flavin-containing monooxygenase (FMO−E) enables the conversion of this compound to its corresponding lactone. [] This enzymatic approach, potentially coupled with horse liver alcohol dehydrogenase (HLADH), allows for the synthesis of both normal and abnormal lactones with high enantioselectivity, highlighting the potential of biocatalytic strategies for the stereoselective modification of this compound derivatives. []

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